(5E)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound features a unique structure with a 2-methylphenyl group attached to the imidazolidine ring via a methylene bridge
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2-methylbenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the aromatic ring and the imidazolidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Formation of 2-methylbenzaldehyde derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of various substituted 2-methylphenyl derivatives.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene bridge and the imidazolidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the 2-methylphenyl group.
5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline: A structurally related compound with potential biological activities.
Piperidine derivatives: Compounds with a similar heterocyclic core but different substituents.
Uniqueness: (5E)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIQAUUOTMODKJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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